molecular formula C32H66 B14304271 11,15,19-Trimethylnonacosane CAS No. 115453-90-2

11,15,19-Trimethylnonacosane

Cat. No.: B14304271
CAS No.: 115453-90-2
M. Wt: 450.9 g/mol
InChI Key: PIVZEHRROAEETO-UHFFFAOYSA-N
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Description

11,15,19-Trimethylnonacosane is a long-chain hydrocarbon with the molecular formula C32H66 It is a branched alkane, characterized by the presence of three methyl groups attached to the 11th, 15th, and 19th carbon atoms of the nonacosane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,15,19-Trimethylnonacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a nonacosane derivative is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced techniques such as gas-phase alkylation. These methods are designed to achieve high yields and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

11,15,19-Trimethylnonacosane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert any unsaturated derivatives back to the saturated form.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, creating halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

11,15,19-Trimethylnonacosane has several applications in scientific research:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.

    Biology: Studied for its role in insect pheromones and chemical communication.

    Medicine: Investigated for potential therapeutic properties and as a model compound in drug delivery systems.

    Industry: Utilized in the formulation of lubricants and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 11,15,19-Trimethylnonacosane depends on its application. In biological systems, it may interact with specific receptors or enzymes, influencing physiological processes. The molecular targets and pathways involved are still under investigation, but its role in chemical signaling and communication is well-documented.

Comparison with Similar Compounds

Similar Compounds

  • 11,13,15-Trimethylnonacosane
  • 11,15,17-Trimethylnonacosane
  • 11,15,19-Trimethylhentriacontane

Uniqueness

11,15,19-Trimethylnonacosane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This distinct structure makes it valuable for studying structure-activity relationships and for applications requiring precise molecular configurations.

Properties

CAS No.

115453-90-2

Molecular Formula

C32H66

Molecular Weight

450.9 g/mol

IUPAC Name

11,15,19-trimethylnonacosane

InChI

InChI=1S/C32H66/c1-6-8-10-12-14-16-18-20-24-30(3)26-22-28-32(5)29-23-27-31(4)25-21-19-17-15-13-11-9-7-2/h30-32H,6-29H2,1-5H3

InChI Key

PIVZEHRROAEETO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCC

Origin of Product

United States

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